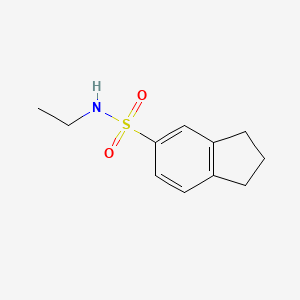

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 35203-93-1 . It has a molecular weight of 197.26 . The IUPAC name for this compound is 5-indanesulfonamide .

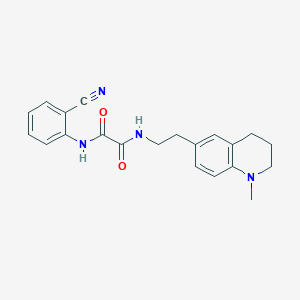

Molecular Structure Analysis

The InChI code for “N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a powder at room temperature . It has a melting point range of 132-136 degrees Celsius .科学的研究の応用

Environmental Impact and Degradation

Research has explored the environmental presence and degradation of perfluorinated sulfonamides, which share structural similarities with N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide. Studies reveal the occurrence of these compounds in indoor and outdoor environments, highlighting their persistence and potential for human exposure through air and dust (Shoeib et al., 2005). Additionally, the biotransformation of sulfonamide derivatives in soil has been quantitatively investigated, emphasizing their conversion to perfluorooctane sulfonic acid (PFOS) and other persistent derivatives (Sandra Mejia Avendaño & Jinxia Liu, 2015).

Material Science and Catalysis

In the field of material science, sulfonamide compounds have been utilized in the synthesis of novel complexes. For instance, N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide has been used as a ligand to create complexes with interesting supramolecular architectures and potential applications in catalysis and material design (Shu’ni Li et al., 2009). Additionally, sulfonated graphene has been developed as an effective solid acid catalyst, indicating the potential of sulfonamide-related materials in facilitating chemical reactions (J. Ji et al., 2011).

Pharmaceutical and Biomedical Applications

In pharmaceutical research, sulfonamide derivatives have been investigated for their potential as serotonin receptor antagonists, showcasing the therapeutic potential of sulfonamide-based compounds in treating neurological disorders (N. Mesquida et al., 2009). Furthermore, sulfonamide phenylalanine analogues have been explored for their antibacterial, antifungal, and anticancer properties, demonstrating the diverse bioactivity of sulfonamide compounds (K. Devi & P. Awasthi, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

The primary target of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in various inflammatory diseases .

Mode of Action

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide interacts with its target by binding directly to the NLRP3 protein . This binding action blocks the assembly and activation of the NLRP3 inflammasome .

Biochemical Pathways

The compound’s interaction with the NLRP3 inflammasome affects the pyroptosis pathway . Pyroptosis is a form of programmed cell death that occurs in response to inflammation. By inhibiting the NLRP3 inflammasome, the compound effectively inhibits cell pyroptosis .

Pharmacokinetics

The compound’s molecular weight of 1462289 suggests that it may have favorable bioavailability.

Result of Action

The result of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide’s action is the inhibition of cell pyroptosis . This can lead to a decrease in inflammation, which may be beneficial in the treatment of various inflammatory diseases .

特性

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYYXLAHBQHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-(tert-butyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2943801.png)

![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)